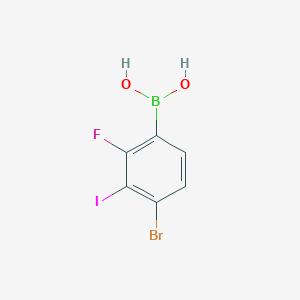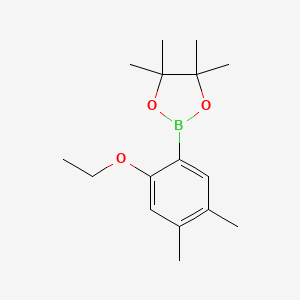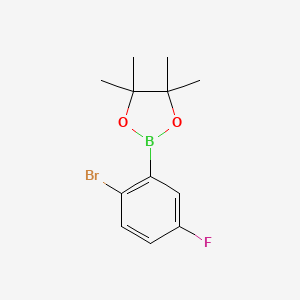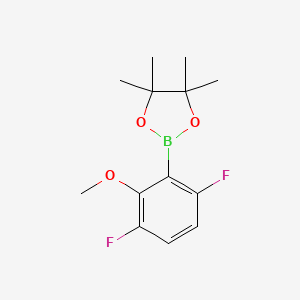
3,6-Difluoro-2-methoxyphenylboronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3,6-Difluoro-2-methoxyphenylboronic acid pinacol ester” is a type of organoboron reagent . These reagents are highly valuable in organic synthesis and are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . They are generally environmentally benign and relatively stable .
Synthesis Analysis
The synthesis of boronic esters like “this compound” often involves the use of a radical approach . Protodeboronation of alkyl boronic esters is a key step in this process . The protodeboronation of 2 alkyl pinacol boronic esters can be achieved by oxidation of their corresponding methyl boron ate complexes with a stoichiometric amount of oxidant .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the empirical formula C13H17BF2O3 . It has a molecular weight of 270.08 .Chemical Reactions Analysis
Boronic acids and their esters, including “this compound”, are susceptible to hydrolysis, especially at physiological pH . The rate of this reaction is influenced by the pH and the substituents in the aromatic ring .Mécanisme D'action
- Boronic acids are commonly used in Suzuki–Miyaura cross-coupling reactions . In this context, the boron atom facilitates the coupling of organic fragments by forming a new carbon–carbon bond .
- During the Suzuki–Miyaura coupling , oxidative addition occurs with electrophilic organic groups, leading to the formation of a new Pd–C bond. Transmetalation then occurs with nucleophilic organic groups, transferring them from boron to palladium .
Target of Action
Mode of Action
Orientations Futures
The future directions in the study and application of “3,6-Difluoro-2-methoxyphenylboronic acid pinacol ester” and similar compounds could involve the development of more efficient and selective synthesis methods . Additionally, given their value in organic synthesis, further exploration of their use in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy, could be a promising area of research .
Propriétés
IUPAC Name |
2-(3,6-difluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF2O3/c1-12(2)13(3,4)19-14(18-12)10-8(15)6-7-9(16)11(10)17-5/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNLFNNFSZMWGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2OC)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



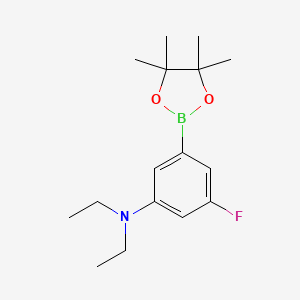
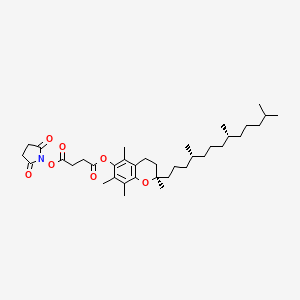

![tert-Butyl 2-oxo-3-[(4S)-5-oxo-1,3-oxazolidin-4-yl]propanoate](/img/structure/B6308129.png)


